N-(6-methyl-1H-benzimidazol-5-yl)formamide
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Overview
Description
N-(6-methyl-1H-benzimidazol-5-yl)formamide is a compound that features a benzimidazole ring substituted with a formamide group. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of N-(6-methyl-1H-benzimidazol-5-yl)formamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . Industrial production methods may include the use of carbondisulphide in an alkaline alcoholic solution or reaction with aromatic aldehydes . These methods provide efficient routes to obtain the desired benzimidazole derivatives.
Chemical Reactions Analysis
N-(6-methyl-1H-benzimidazol-5-yl)formamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ammonium acetate, benzyl isocyanide derivatives, and catalytic HBr with DMSO . Major products formed from these reactions include 2,4 (5)-disubstituted imidazoles and 1,4-diaryl-1H-imidazoles .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Benzimidazole derivatives are widely used as fungicides, exhibiting biological activities such as anticancer, antibacterial, and antiparasitic effects . They are also employed in the development of drugs targeting various enzymes and pathways involved in diseases .
Mechanism of Action
The mechanism of action of N-(6-methyl-1H-benzimidazol-5-yl)formamide involves its interaction with molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes such as microsomal prostaglandin E synthase-1 (mPGES-1), which converts the COX product PGH2 into the biologically active PGE2 . This inhibition can reduce inflammation and other related processes.
Comparison with Similar Compounds
N-(6-methyl-1H-benzimidazol-5-yl)formamide can be compared with other benzimidazole derivatives such as albendazole, carbendazim, and thiabendazole . These compounds share similar structural features but differ in their specific biological activities and applications. For example, albendazole is primarily used as an anthelmintic, while carbendazim is a fungicide
Properties
CAS No. |
120209-23-6 |
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Molecular Formula |
C9H9N3O |
Molecular Weight |
175.191 |
IUPAC Name |
N-(6-methyl-1H-benzimidazol-5-yl)formamide |
InChI |
InChI=1S/C9H9N3O/c1-6-2-8-9(11-4-10-8)3-7(6)12-5-13/h2-5H,1H3,(H,10,11)(H,12,13) |
InChI Key |
DQNCWWQPKYHSGN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1NC=O)N=CN2 |
Synonyms |
Formamide, N-[6(or 5)-methyl-5(or 6)-benzimidazolyl]- (6CI) |
Origin of Product |
United States |
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